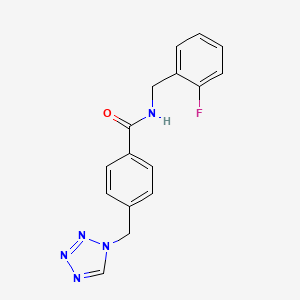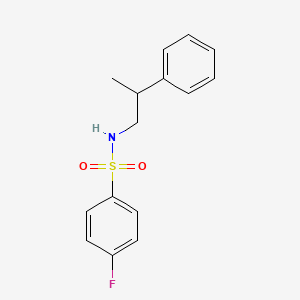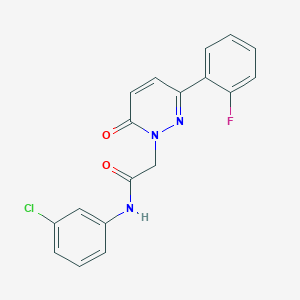![molecular formula C20H21N3O2 B4501289 3-phenyl-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4501289.png)
3-phenyl-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide
Vue d'ensemble
Description
3-phenyl-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring, a tetrahydrofuran moiety, and a phenyl group
Applications De Recherche Scientifique
3-phenyl-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as fentanyl analogs, primarily target the opioid receptors .
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be anticipated that it interacts with opioid receptors, leading to a series of biochemical reactions .
Biochemical Pathways
The compound is likely to affect the opioid receptor pathways. The activation of these receptors can lead to analgesic effects and other physiological responses. The metabolism of new fentanyl analogs can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation .
Pharmacokinetics
It’s known that similar compounds undergo phase ii metabolic reactions, including glucuronide or sulfate conjugate formation . These reactions can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby influencing its bioavailability.
Result of Action
Similar compounds have been associated with producing addiction and severe adverse effects, including coma and death .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a suitable diol and an acid catalyst.
Attachment of Phenyl Group: The phenyl group can be attached via a Friedel-Crafts alkylation reaction using benzene and an alkyl halide in the presence of a Lewis acid catalyst.
Formation of Propanamide: The final step involves the formation of the propanamide group through an amidation reaction using a suitable amine and an acid chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-phenyl-N-[2-(tetrahydrofuran-2-yl)-1H-indol-5-yl]propanamide
- 3-phenyl-N-[2-(tetrahydrofuran-2-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]propanamide
Uniqueness
3-phenyl-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the benzimidazole ring, in particular, differentiates it from other similar compounds and contributes to its potential as a versatile research tool.
Propriétés
IUPAC Name |
N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19(11-8-14-5-2-1-3-6-14)21-15-9-10-16-17(13-15)23-20(22-16)18-7-4-12-25-18/h1-3,5-6,9-10,13,18H,4,7-8,11-12H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVJUEMTUMZIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)(1,4-thiazinan-4-yl)methanone](/img/structure/B4501217.png)


![N~4~-[4-(4-morpholinyl)benzyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B4501243.png)
![4-fluoro-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B4501250.png)
![2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B4501255.png)
![1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4501262.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B4501265.png)
![1-methyl-N-[2-methyl-3-(1-naphthyl)propyl]-4-piperidinecarboxamide](/img/structure/B4501276.png)
![3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4501280.png)
![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4501297.png)
![N-[3-(aminocarbonyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4501304.png)
![2-[6-(4-Chlorophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4501305.png)

